1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene
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Overview
Description
1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene is an organic compound with the molecular formula C15H13Cl2O3S. This compound is characterized by the presence of a chlorinated benzene ring, a chlorophenoxy group, and a methanesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene typically involves the reaction of 1-chloro-4-iodobenzene with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The methanesulfonyl group can be reduced to a thiol group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with different nucleophiles replacing the chlorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Scientific Research Applications
1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The methanesulfonyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(4-chlorophenoxy)benzene: Similar structure but lacks the methanesulfonyl group.
4-Chlorophenyl phenyl ether: Similar structure but lacks the chlorine atom on the benzene ring.
4-Chlorodiphenyl ether: Similar structure but lacks the methanesulfonyl group.
Uniqueness
1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene is unique due to the presence of both the methanesulfonyl group and the chlorophenoxy group. This combination imparts distinct chemical properties, making it valuable in various research applications.
Properties
CAS No. |
89278-72-8 |
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Molecular Formula |
C15H14Cl2O3S |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
1-chloro-4-[1-(4-chlorophenoxy)-2-methylsulfonylethyl]benzene |
InChI |
InChI=1S/C15H14Cl2O3S/c1-21(18,19)10-15(11-2-4-12(16)5-3-11)20-14-8-6-13(17)7-9-14/h2-9,15H,10H2,1H3 |
InChI Key |
BDBNCQGNDHJVME-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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